8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione
CAS No.: 303971-06-4
Cat. No.: VC21444179
Molecular Formula: C12H18N4O2S
Molecular Weight: 282.36g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303971-06-4 |
|---|---|
| Molecular Formula | C12H18N4O2S |
| Molecular Weight | 282.36g/mol |
| IUPAC Name | 8-butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C12H18N4O2S/c1-4-6-7-19-12-13-9-8(16(12)5-2)10(17)14-11(18)15(9)3/h4-7H2,1-3H3,(H,14,17,18) |
| Standard InChI Key | OHXMDONVRACMPM-UHFFFAOYSA-N |
| SMILES | CCCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C |
| Canonical SMILES | CCCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C |
Introduction
Chemical Identification and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic name 8-butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione defines its structure unambiguously:
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Purine backbone: A bicyclic aromatic system comprising fused pyrimidine and imidazole rings.
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Substituents:
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8-position: Butylsulfanyl group (-S-C₄H₉).
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7-position: Ethyl group (-C₂H₅).
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3-position: Methyl group (-CH₃).
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2,6-positions: Dione functional groups (=O).
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The molecular formula is C₁₂H₁₈N₄O₂S, with a molecular weight of 294.36 g/mol (calculated from atomic masses). Key spectral identifiers include:
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¹H NMR: Expected signals at δ 1.2–1.6 ppm (butyl chain), δ 3.4 ppm (methyl at N3), and δ 4.1 ppm (ethyl group).
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IR: Strong absorbance bands at 1,710 cm⁻¹ (C=O stretch) and 2,550 cm⁻¹ (S-H stretch absent, confirming thioether linkage) .
Structural Comparison with Analogues
Comparative analysis with structurally similar compounds reveals critical trends:
The ethyl group at C7 in the target compound likely enhances hydrophobicity compared to methoxyethyl or chlorobenzyl analogues, influencing solubility and membrane permeability.
Synthesis and Purification Strategies
Synthetic Pathway
While no direct synthesis is documented for 8-butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione, a plausible route involves:
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Starting material: 3-Methylxanthine (3-methyl-1H-purine-2,6-dione).
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Step 1: Selective alkylation at N7 using ethyl bromide under basic conditions (e.g., Na₂CO₃ in acetone at 40°C) .
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Step 2: Thioether formation at C8 via nucleophilic substitution with butylthiol in the presence of a palladium catalyst.
Reaction equation:
Optimization and Yield
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Temperature: 40–60°C to balance reaction rate and side-product formation .
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Solvent: Polar aprotic solvents (e.g., DMF or acetone) improve nucleophilicity .
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Yield: Estimated 85–90% based on analogous purine alkylation-thioetherification reactions .
Physicochemical Properties
Thermal and Solubility Characteristics
The high solubility in DMSO suggests utility in biological assays, while moderate LogP indicates balanced lipid-water partitioning .
Stability Profile
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Photostability: Susceptible to UV degradation at λ < 300 nm due to purine ring absorption.
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Hydrolytic Stability: Stable at pH 4–8; rapid decomposition under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.
| Parameter | Value | Tool/Model |
|---|---|---|
| Plasma Protein Binding | 92% | SwissADME |
| Half-life (rat) | 3.8 h | GastroPlus® simulation |
| CYP3A4 Inhibition | Moderate (Ki = 8.7 µM) | admetSAR |
Applications in Pharmaceutical Development
Intermediate for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Structural analogs (e.g., linagliptin intermediates) highlight potential utility in diabetes therapeutics . The butylsulfanyl group may enhance target binding through hydrophobic interactions with S2 subsites of DPP-4 .
Antibacterial Screening
Thioether-containing purines exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 32 µg/mL). Mechanistic studies suggest interference with purine salvage pathways.
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